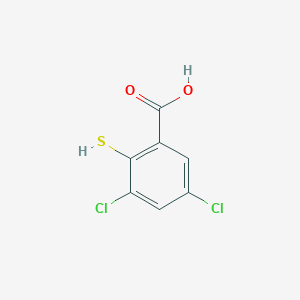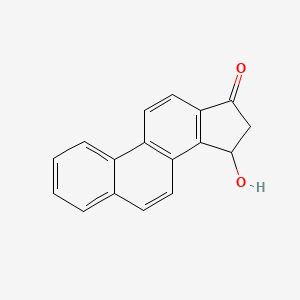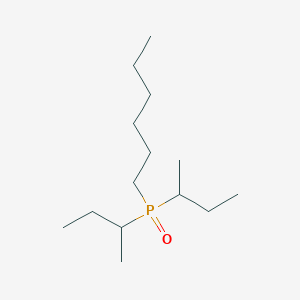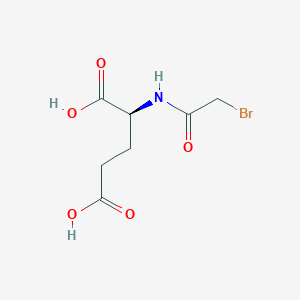
N-(Bromoacetyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bromoacetyl)-L-glutamic acid is a synthetic compound that combines the structural features of bromoacetic acid and L-glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)-L-glutamic acid typically involves the reaction of bromoacetic acid with L-glutamic acid. The process begins with the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted with the amino group of L-glutamic acid in the presence of a solvent such as N,N′-dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure controlled modifications and high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Bromoacetyl)-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Acylation Reactions: The compound can participate in acylation reactions with primary amines, forming amide bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Solvents: Reactions are typically carried out in solvents such as DMF or aqueous solutions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in peptide synthesis and other biochemical applications .
Wissenschaftliche Forschungsanwendungen
N-(Bromoacetyl)-L-glutamic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of cyclic peptides, peptomers, and peptide conjugates.
Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the development of synthetic vaccines and peptide-based therapeutics.
Medical Applications:
Industrial Applications: The compound is used in the production of various bioactive heterocyclic systems and industrially significant scaffolds.
Wirkmechanismus
The mechanism of action of N-(Bromoacetyl)-L-glutamic acid involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as thiol and amino groups on proteins .
Vergleich Mit ähnlichen Verbindungen
N-Bromoacetyl-Aminoethyl Phosphate: This compound shares the bromoacetyl group but differs in its overall structure and applications.
Bromoacetylated Synthetic Peptides: These peptides contain the bromoacetyl group and are used in similar applications, such as peptide synthesis and protein modification.
Uniqueness: N-(Bromoacetyl)-L-glutamic acid is unique due to its specific combination of bromoacetic acid and L-glutamic acid, which provides distinct reactivity and applications in peptide synthesis and biochemical research. Its ability to form stable amide bonds with primary amines makes it particularly valuable in the synthesis of cyclic peptides and other complex biomolecules .
Eigenschaften
CAS-Nummer |
56576-87-5 |
|---|---|
Molekularformel |
C7H10BrNO5 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
(2S)-2-[(2-bromoacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10BrNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI-Schlüssel |
XYOZDFYRDGNILL-BYPYZUCNSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CBr |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
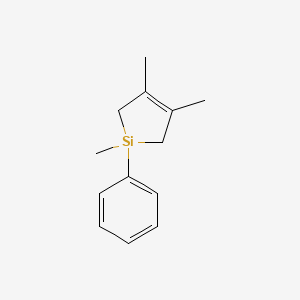
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
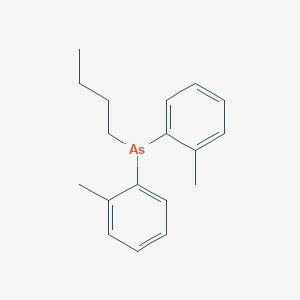


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
